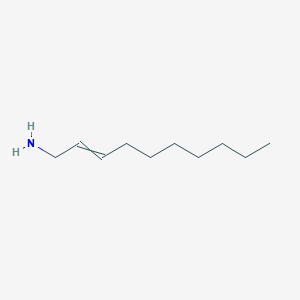![molecular formula C17H13N3O5 B14394887 N-{4-[(3-Nitro-2-oxo-2H-1-benzopyran-4-yl)amino]phenyl}acetamide CAS No. 88353-26-8](/img/structure/B14394887.png)
N-{4-[(3-Nitro-2-oxo-2H-1-benzopyran-4-yl)amino]phenyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-((3-Nitro-2-oxo-2H-chromen-4-yl)amino)phenyl)acetamide: is a synthetic organic compound that belongs to the class of coumarin derivatives Coumarins are known for their diverse biological activities, including anticoagulant, antimicrobial, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-((3-Nitro-2-oxo-2H-chromen-4-yl)amino)phenyl)acetamide typically involves a nucleophilic substitution reaction. One common method includes the reaction of 4-chloro-3-nitro-2H-chromen-2-one with 4-(4-aminophenyl)morpholine-3-one in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) . The reaction is carried out at low temperatures to ensure high yield and purity.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: N-(4-((3-Nitro-2-oxo-2H-chromen-4-yl)amino)phenyl)acetamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitro group on the chromen ring makes it susceptible to nucleophilic attack, facilitating substitution reactions.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylacetamide moiety.
Common Reagents and Conditions:
Nucleophilic Substitution: Potassium carbonate (K2CO3) in DMF.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO4) or other strong oxidizing agents.
Major Products Formed:
Reduction: Conversion of the nitro group to an amino group.
Oxidation: Formation of corresponding oxidized products at the phenylacetamide moiety.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules with potential biological activities.
Biology: Investigated for its anticonvulsant properties, showing significant activity in animal models.
Medicine: Potential therapeutic applications due to its anticonvulsant and antimicrobial properties.
Industry: Could be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-((3-Nitro-2-oxo-2H-chromen-4-yl)amino)phenyl)acetamide is primarily associated with its interaction with γ-aminobutyric acid (GABA) ionotropic receptors . This interaction is believed to contribute to its anticonvulsant properties by modulating neurotransmitter activity in the brain. Additionally, the compound’s antimicrobial activity may be linked to its ability to disrupt bacterial cell membranes or inhibit essential enzymes.
Comparison with Similar Compounds
4-[(3-Nitro-2-oxo-2H-chromen-4-yl)amino]butanoic acid: Exhibits similar anticonvulsant properties.
7-Hydroxycoumarin derivatives: Known for their sedative and tranquilizing effects.
Uniqueness: N-(4-((3-Nitro-2-oxo-2H-chromen-4-yl)amino)phenyl)acetamide stands out due to its specific structural features, such as the nitro group on the chromen ring and the phenylacetamide moiety. These features contribute to its unique biological activities and potential therapeutic applications.
Properties
CAS No. |
88353-26-8 |
|---|---|
Molecular Formula |
C17H13N3O5 |
Molecular Weight |
339.30 g/mol |
IUPAC Name |
N-[4-[(3-nitro-2-oxochromen-4-yl)amino]phenyl]acetamide |
InChI |
InChI=1S/C17H13N3O5/c1-10(21)18-11-6-8-12(9-7-11)19-15-13-4-2-3-5-14(13)25-17(22)16(15)20(23)24/h2-9,19H,1H3,(H,18,21) |
InChI Key |
CGKLJOMBEYWSAR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC2=C(C(=O)OC3=CC=CC=C32)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Amino-5,6-dimethyl-3-[2-(trifluoromethyl)benzoyl]benzonitrile](/img/structure/B14394811.png)
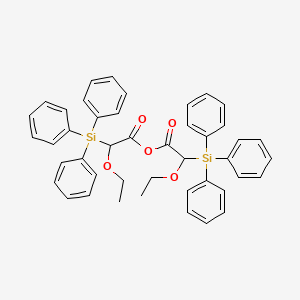
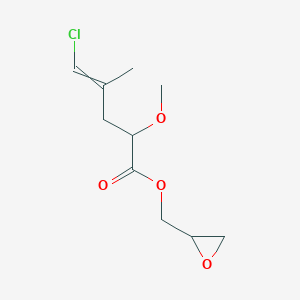
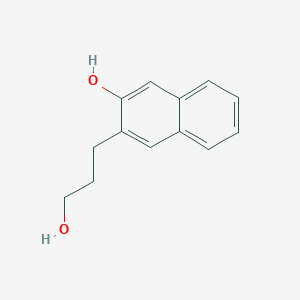
![Morpholine, 4,4'-bicyclo[3.3.1]nona-2,6-diene-2,6-diylbis-](/img/structure/B14394829.png)
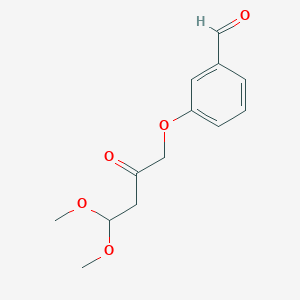

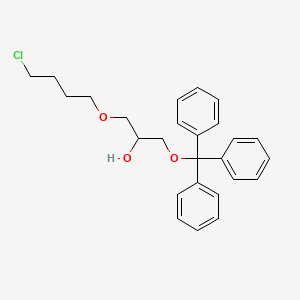
![2-(4-Methylphenyl)naphtho[2,1-D][1,3]thiazole](/img/structure/B14394865.png)
![Diethyl {2,2-bis[(but-2-en-1-yl)sulfanyl]-1-cyanoethenyl}phosphonate](/img/structure/B14394872.png)
![[2-(3-Amino-3-oxopropanoyl)phenyl]acetic acid](/img/structure/B14394874.png)

